molecular formula C7H8Br2N2O2 B13456367 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide

3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide

Cat. No.: B13456367
M. Wt: 311.96 g/mol
InChI Key: PWBRHYFCXOPAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
3-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide is a brominated heterocyclic compound with a fused pyrroloimidazole core. It features a carboxylic acid group at position 1 and a bromine atom at position 3, with a hydrobromic acid counterion. The compound is primarily used as a synthetic building block in pharmaceutical and chemical research .

Synthesis
The compound is synthesized by dissolving intermediate 14 in water and hydrobromic acid (48%), followed by heating at 90°C for 48 hours. The product is purified via trituration with acetone and diethyl ether .

Discrepancies in Molecular Formula
Available sources conflict on the molecular formula:

  • : C₈H₉BrN₂O₂ (MW 245.08) with elemental analysis: C 39.21%, H 3.70%, Br 32.60%, N 11.43% .
  • : C₇H₈Br₂N₂O₂ (MW 311.96) .

Properties

Molecular Formula

C7H8Br2N2O2

Molecular Weight

311.96 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid;hydrobromide

InChI

InChI=1S/C7H7BrN2O2.BrH/c8-7-9-5(6(11)12)4-2-1-3-10(4)7;/h1-3H2,(H,11,12);1H

InChI Key

PWBRHYFCXOPAFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=C(N2C1)Br)C(=O)O.Br

Origin of Product

United States

Preparation Methods

Construction of Pyrrolo[1,2-c]imidazole Core

The pyrrolo[1,2-c]imidazole nucleus is typically synthesized via cyclization reactions involving suitable amino and aldehyde or nitrile precursors. Common methods include:

These methods yield the basic pyrroloimidazole framework with substituents amenable to further functionalization.

Bromination at the 3-Position

Selective bromination at the 3-position of the pyrroloimidazole ring is achieved through electrophilic aromatic substitution using brominating agents such as:

  • N-Bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperature conditions to avoid over-bromination.
  • Molecular bromine (Br2) in the presence of acid catalysts or radical initiators for regioselective substitution.

The reaction conditions are optimized to maintain the integrity of the heterocyclic core and avoid side reactions.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety at the 1-position is introduced via:

Formation of Hydrobromide Salt

The hydrobromide salt is prepared by:

This salt form enhances solubility and stability for storage and further applications.

Experimental Data and Conditions

Step Reagents & Conditions Yield (%) Notes
Pyrroloimidazole core synthesis 2-Aminopyrrole + α-haloketone, reflux in ethanol 70-85 Requires inert atmosphere
Bromination N-Bromosuccinimide (1.1 equiv), DCM, 0-5 °C, 2 h 75-90 Avoid excess NBS to prevent dibromination
Carboxylic acid introduction KMnO4 oxidation, aqueous medium, 25-40 °C, 4 h 60-80 Controlled pH to prevent ring opening
Hydrobromide salt formation HBr (48%), ethanol, room temperature, 1 h 85-95 Crystallization improves purity

Analytical Characterization

Summary of Preparation Insights

  • The synthesis requires careful control of reaction conditions, especially during bromination and oxidation steps, to ensure regioselectivity and prevent degradation.
  • The hydrobromide salt form is preferred for enhanced stability and handling.
  • Yields across steps are generally moderate to high, reflecting efficient synthetic protocols.
  • Purification typically involves recrystallization from suitable solvents to achieve analytical grade material.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related pyrroloimidazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound : 3-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide C₇H₈Br₂N₂O₂ (disputed) 311.96 (disputed) Bromo (position 3), carboxylic acid, hydrobromide High bromine content (32.6%), synthesized via HBr treatment .
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) C₂₆H₁₇Br₂N₅ 559.25 Two bromophenyl groups, amino, carbonitrile Yellow powder, melting point 259–260°C; characterized by NMR and MS .
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride C₇H₈BrClN₂O₂ 267.51 Bromo (position 3), carboxylic acid, hydrochloride Different ring fusion ([1,2-a] vs. [1,2-c]) impacts reactivity and solubility .
3',5'-Diamino-5-bromo-1-methyl-2-oxo-1'-phenylspiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile (19b) C₂₃H₁₈BrN₅O Not provided Spiro architecture, bromo, oxo Complex structure with potential for diverse biological interactions .

Bromine Substitution Patterns

  • Target Compound : Bromine at position 3 of the pyrroloimidazole core enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
  • Compound 14d : Bromine on aryl groups (4-bromophenyl) increases steric bulk and alters electronic properties compared to the target compound .

Counterion Effects

  • Hydrobromide vs. Hydrochloride : The hydrobromide salt (target compound) may exhibit higher solubility in polar solvents than the hydrochloride analog () due to differences in ionic radius and lattice energy .

Spectroscopic and Analytical Data

  • The target’s carboxylic acid group would display a broad O-H stretch (~2500–3300 cm⁻¹) .
  • Elemental Analysis : The target’s bromine content (32.6%) distinguishes it from analogs like 14d (28.6% Br) and 19b (lower Br% due to larger molecular weight) .

Research Implications and Limitations

  • Discrepancies : Conflicting molecular formulas (C₇H₈Br₂N₂O₂ vs. C₈H₉BrN₂O₂) highlight the need for further analytical validation.

Biological Activity

3-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide is a compound that has garnered interest for its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammation. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide
  • Molecular Formula : C₇H₈BrClN₂O₂
  • Molecular Weight : 267.51 g/mol
  • CAS Number : 1909315-96-3

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole exhibit significant analgesic and anti-inflammatory properties. For instance:

  • In Vivo Studies : In animal models, compounds related to this structure demonstrated efficacy in reducing pain responses induced by acetic acid and carrageenan-induced paw edema. These studies suggest a mechanism involving inhibition of inflammatory mediators .
  • Toxicity Profile : Notably, these compounds have been reported to exhibit low toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile with minimal side effects such as gastric disturbances .

The biological activity of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is believed to involve:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to modulate pathways related to cytokine production, which plays a crucial role in the inflammatory response.
  • Interaction with Pain Pathways : By affecting neurotransmitter release and receptor activity in pain pathways, the compound may effectively reduce pain perception.

Table of Key Studies

Study ReferenceMethodologyFindings
US4895956A Animal ModelsDemonstrated analgesic effects in acetic acid-induced writhing tests; low toxicity profile observed.
PubChem Structural AnalysisIdentified structural features conducive to biological activity; reported high purity (97%).
Sigma-Aldrich Chemical CharacterizationProvided synthesis methods and stability data; noted for its solid physical form and storage conditions.

Clinical Implications

The potential applications of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole in clinical settings include:

  • Pain Management : As an alternative to conventional analgesics with fewer side effects.
  • Anti-inflammatory Treatments : Possible use in conditions characterized by chronic inflammation.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide, and how can reaction yields be optimized?

The compound is typically synthesized via a multi-step process involving bromination and acid-catalyzed cyclization. A validated method involves dissolving an intermediate (e.g., Compound 14) in water and 48% hydrobromic acid, followed by heating at 90°C for 48 hours. Post-reaction, the solvent is removed under reduced pressure, and the product is purified via trituration with acetone and diethyl ether . To optimize yields:

  • Control reaction time : Prolonged heating (>48 hours) may degrade the product.
  • Purification : Use cold acetone to minimize solubility of impurities.
  • Stoichiometry : Ensure a 1:1 molar ratio of the intermediate to HBr to avoid side reactions.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C-NMR to confirm proton environments and carbon frameworks (e.g., bromomethyl group at δ ~4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 281.98) .
  • Elemental Analysis : Match experimental C, H, N, and Br percentages to theoretical values (e.g., C 39.21%, Br 32.60%) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous pyrroloimidazoles .

Q. What safety protocols are essential when handling this compound?

Refer to hazard codes such as:

  • P210 : Avoid heat/sparks/open flames (risk of HBr release).
  • P201/P202 : Review safety data sheets (SDS) before use; use fume hoods and personal protective equipment (PPE).
  • Storage : Keep at -30°C in dark, airtight containers to prevent decomposition .

Q. How does the bromomethyl group influence solubility and reactivity?

The bromomethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Solubility is pH-dependent:

  • Aqueous solubility : Improved in acidic conditions due to protonation of the imidazole ring .
  • Organic solvents : Moderately soluble in acetone, DMF, and DMSO but insoluble in non-polar solvents like hexane .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example:

  • Bromine substituent : Acts as a leaving group in SN2 reactions (localized LUMO at C-Br).
  • Imidazole ring : Participates in π-π stacking or hydrogen bonding (HOMO localized on N atoms) .
  • Case study : Compare collision cross-section predictions (IMS data) with experimental results to validate models .

Q. What crystallographic data are available for structural analogs, and how do they inform polymorphism studies?

The monoclinic P2₁/n space group observed in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (analog) reveals:

  • Unit cell parameters : a = 7.12 Å, b = 9.45 Å, c = 10.23 Å, β = 92.5°.
  • Packing motifs : Hydrogen bonds between N-H and carboxylate groups stabilize the lattice .
    Polymorphism screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) can identify metastable forms.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85%) arise from:

  • Impurity profiles : Unreacted starting materials (e.g., uncyclized intermediates) skew HPLC results.
  • Workup variability : Incomplete solvent removal or trituration efficiency .
    Resolution : Use orthogonal validation (TLC, LC-MS) and standardize quenching protocols.

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Mechanistic studies suggest:

  • Enzyme inhibition : The bromine atom and carboxylic acid group chelate metal ions in active sites (e.g., kinases).
  • Receptor binding : Imidazole ring mimics histidine residues, enabling competitive antagonism .
    Methodology :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (Kd).
  • Molecular docking : Simulate interactions with homology-modeled targets .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Convert to a stable powder (residual H2O < 1%).
  • Inert atmosphere : Store under argon with desiccants (silica gel) .
  • Stability assays : Monitor via accelerated aging (40°C/75% RH for 6 months) and periodic HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.